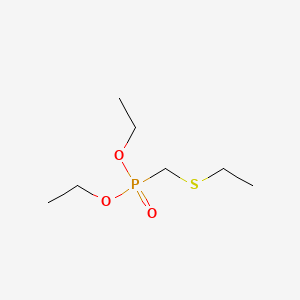

Diethyl ((ethylthio)methyl)phosphonate

Beschreibung

Overview of Organophosphorus Compounds and Phosphonates in Scientific Disciplines

Organophosphorus chemistry is a significant field of study focused on the synthesis and properties of organic compounds containing phosphorus. smolecule.com These compounds are notable for their diverse applications, ranging from crucial roles in agriculture as pesticides to industrial uses as flame retardants and plasticizers. smolecule.comchem-station.com In the realm of biology, organophosphorus compounds are fundamental to life, forming the backbone of key biomolecules like DNA, RNA, and adenosine (B11128) triphosphate (ATP). chem-station.comnih.gov

Within this broad class, phosphonates are a distinct group of organophosphorus compounds characterized by a highly stable carbon-phosphorus (C–P) bond. rsc.orgresearchgate.net This stability, particularly its resistance to hydrolytic cleavage compared to the C-O-P bond in phosphates, makes phosphonates valuable as stable mimics of phosphate (B84403) esters or carboxylates in biological systems. wikipedia.orgnrochemistry.com This mimicry is a cornerstone of their application in medicinal chemistry, leading to the development of drugs for treating osteoporosis (bisphosphonates) and viral infections (e.g., Tenofovir). rsc.org In organic synthesis, phosphonate-stabilized carbanions are key reagents in reactions such as the Horner–Wadsworth–Emmons reaction, which is a widely used method for forming alkenes. smolecule.comresearchgate.net The field also extends to materials science, where metal phosphonates are studied for applications in catalysis, ion exchange, and gas sorption. google.com

Historical Context of Phosphonate (B1237965) Chemistry and its Evolution

The history of phosphonate chemistry dates back to 1897 with the first synthesis of bisphosphonates by Von Baeyer and Hofmann. rsc.org However, the field gained significant momentum in the mid-20th century. The discovery of the first naturally occurring phosphonate, 2-aminoethylphosphonic acid (2-AEP), in 1959 opened the door to understanding the role of these compounds in biology. researchgate.net The development of organophosphate insecticides had begun earlier, around the 1930s, marking a major application of organophosphorus chemistry. chem-station.com

A pivotal moment in synthetic chemistry was the development of the Horner–Wadsworth–Emmons (HWE) reaction, first published by Leopold Horner in 1958 and later refined by Wadsworth and Emmons. chem-station.comresearchgate.net This reaction provided a reliable method for olefination and remains a vital tool in organic synthesis. researchgate.net The study of metal phosphonate chemistry began in earnest in the early 1970s, with pioneering work on layered zirconium phosphonates that opened up new avenues in materials science. nih.govresearchgate.net More recently, research has focused on developing greener and more efficient synthetic methods for phosphonates, reflecting a broader trend towards sustainability in chemistry. rsc.orgorganic-chemistry.org

Significance of Diethyl ((ethylthio)methyl)phosphonate within Contemporary Phosphonate Research

This compound is an organophosphorus compound that combines the characteristic phosphonate functional group with a sulfur-containing moiety (an ethylthio group). Its significance in contemporary research stems from its utility as a versatile building block in organic synthesis. The presence of the sulfur atom and the phosphonate group allows for a range of chemical transformations, making it a valuable intermediate for constructing more complex molecules.

The phosphonate portion of the molecule is primarily associated with its utility in the Horner-Wadsworth–Emmons (HWE) reaction. researchgate.net In this reaction, the carbon adjacent to the phosphorus can be deprotonated to form a nucleophilic carbanion, which then reacts with aldehydes or ketones to form alkenes. researchgate.netgoogle.com The inclusion of a sulfur atom on this carbon can influence the reactivity and stereochemical outcome of such reactions. google.com Furthermore, thio-substituted phosphonates are of interest in medicinal chemistry research, as demonstrated by the investigation of thio-analogues of phosphonoformic acid for their potential as antiviral agents. organic-chemistry.org This suggests that compounds like this compound serve as important scaffolds for developing novel bioactive compounds. Its structure makes it a useful tool for researchers exploring the synthesis of potential pharmaceuticals and agrochemicals. organic-chemistry.org

Scope and Objectives of Academic Inquiry Pertaining to this compound

Academic inquiry into this compound and related structures focuses on several key areas. A primary objective is its application as a synthetic reagent. Research explores its use in various carbon-carbon bond-forming reactions, particularly modifications of the HWE reaction, to synthesize functionalized olefins that are themselves intermediates for more complex targets. researchgate.net The versatility of sulfur-phosphonate reagents is a subject of study for creating diverse molecular scaffolds. researchgate.net

Another major scope of research is the synthesis of the compound itself and its analogues. The development of efficient synthetic routes, such as those involving the Michaelis-Arbuzov reaction or various coupling strategies for forming P-S bonds, is a continuous objective in organophosphorus chemistry. chem-station.com

Furthermore, investigations aim to understand how the interplay between the thioether and phosphonate functional groups influences the compound's reactivity and potential biological activity. This includes its use as a precursor for new organophosphorus compounds with potential applications in materials science or as bioactive agents. organic-chemistry.org While not the exact molecule, the study of similar compounds like diethylmethylphosphonate as a fuel additive also points to potential research in industrial applications.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 54091-78-0 |

| Molecular Formula | C₇H₁₇O₃PS |

| Molecular Weight | 212.25 g/mol |

| IUPAC Name | diethyl (ethylthiomethyl)phosphonate |

Data sourced from publicly available chemical databases.

Table 2: Common Synthesis and Reaction Types

| Type | Description |

| Synthesis | |

| Michaelis-Arbuzov Reaction | A common method for forming carbon-phosphorus bonds to create the phosphonate backbone. chem-station.com |

| Thiol Coupling Reactions | Methods involving the coupling of thiols with H-phosphonates, often catalyzed by metals like copper, to form the P-S linkage or related structures. |

| Reactions | |

| Horner-Wadsworth-Emmons | The phosphonate is deprotonated and reacts with aldehydes/ketones to form alkenes. researchgate.netgoogle.com |

| Nucleophilic Substitution | The ethylthio group can potentially act as a leaving group in certain reactions. |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[ethoxy(ethylsulfanylmethyl)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O3PS/c1-4-9-11(8,10-5-2)7-12-6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTKKJQNGIJGOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CSCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202428 | |

| Record name | Diethyl ((ethylthio)methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54091-78-0 | |

| Record name | Diethyl P-[(ethylthio)methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54091-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl ((ethylthio)methyl)phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054091780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 54091-78-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl ((ethylthio)methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl [(ethylthio)methyl]phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl ((ethylthio)methyl)phosphonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THV9NZ2JPA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Diethyl Ethylthio Methyl Phosphonate and Its Derivatives

Established Synthetic Pathways for Phosphonate (B1237965) Esters

Traditional synthetic routes to phosphonate esters, including the target compound Diethyl ((ethylthio)methyl)phosphonate, are well-documented and form the bedrock of organophosphorus synthesis. These methods are characterized by their reliability and broad applicability.

Arbuzov Reaction-Based Syntheses of Alkylthiomethylphosphonates

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates. jk-sci.comeurekaselect.com This reaction typically involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide, which forms a quasi-phosphonium salt intermediate. wikipedia.org This intermediate then undergoes dealkylation, usually via an SN2 attack by the displaced halide ion, to yield the final phosphonate product. wikipedia.orgorganic-chemistry.org The general reactivity order for the alkyl halide is R-I > R-Br > R-Cl. jk-sci.com

This method is highly effective for preparing α-alkylthiomethylphosphonates. A representative synthesis involves the reaction of a trialkyl phosphite with a halomethyl thioether. For the synthesis of a compound analogous to this compound, such as Diethyl [(phenylthio)methyl]phosphonate, chloromethyl phenyl sulfide (B99878) is reacted with triethyl phosphite. The reaction proceeds by adding the chloromethyl phenyl sulfide to the triethyl phosphite at an elevated temperature. After the initial reaction, the mixture is refluxed for several hours to ensure the completion of the dealkylation step. Excess triethyl phosphite is then removed under reduced pressure, and the final product is purified by fractional distillation. orgsyn.org This process yields the desired phosphonate in high purity. orgsyn.org

Table 1: Example of Arbuzov Reaction for a Thio-substituted Phosphonate orgsyn.org

| Reactant 1 | Reactant 2 | Product | Yield |

|---|

Kabachnik–Fields Reaction Approaches for α-Aminophosphonates and Analogs

The Kabachnik-Fields reaction is a three-component condensation reaction that provides a direct route to α-aminophosphonates, which are structural analogs of the target compound where the ethylthio group is replaced by an amino group. wikipedia.orgnih.gov This reaction involves an amine, a carbonyl compound (like an aldehyde or ketone), and a dialkyl phosphite (such as diethyl phosphite). wikipedia.orgmdpi.com

The reaction mechanism can proceed through two main pathways. One pathway involves the initial formation of an imine from the amine and carbonyl compound, followed by the nucleophilic addition of the dialkyl phosphite to the C=N double bond (an aza-Pudovik reaction). wikipedia.orgmdpi.com Alternatively, the dialkyl phosphite can first react with the carbonyl compound to form an α-hydroxyphosphonate intermediate, which is then substituted by the amine. nih.govrgmcet.edu.in The specific pathway often depends on the nature and reactivity of the reactants. nih.govrgmcet.edu.in The Kabachnik-Fields reaction is a powerful tool for creating a diverse library of α-aminophosphonates and their derivatives. researchgate.net

Strategies Involving Dialkyl Hydroxymethylphosphonates as Precursors

Dialkyl hydroxymethylphosphonates are versatile intermediates that can be used to synthesize a range of functionalized phosphonates, including thioether derivatives. nih.gov The synthesis of these precursors is typically achieved through the Pudovik reaction, which involves the addition of a dialkyl phosphite to formaldehyde (B43269) (or its polymer, paraformaldehyde). tandfonline.comresearchgate.netchemicalbook.com This reaction is often catalyzed by a base, such as triethylamine. chemicalbook.comlew.ro

Once the Diethyl hydroxymethylphosphonate is formed, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. This activated intermediate can then undergo a nucleophilic substitution reaction with a thiol, such as ethanethiol, in the presence of a base. This two-step sequence allows for the introduction of the ethylthio moiety, yielding this compound. The hydroxyl group can also be protected, for instance as a tetrahydropyranyl (THP) ether, to allow for other chemical transformations before its conversion to the final product. orgsyn.org

Table 2: Synthesis of Diethyl Hydroxymethylphosphonate chemicalbook.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |

|---|

Synthesis from Diethyl Methylphosphonate (B1257008) via Functionalization

Another synthetic approach starts with Diethyl methylphosphonate. The methylene (B1212753) group adjacent to the phosphonate is acidic and can be deprotonated by a strong base, such as n-butyllithium, to form a carbanion. thieme-connect.com This nucleophilic carbanion can then be reacted with an electrophilic sulfur-containing reagent to introduce the ethylthio group.

A suitable electrophile for this purpose would be diethyl disulfide (EtS-SEt). The carbanion attacks one of the sulfur atoms, displacing an ethyl thiolate anion and forming the C-S bond, which results in the final product, this compound. This method relies on the ability to selectively functionalize the α-carbon of the phosphonate ester. thieme-connect.com

Advanced and Green Synthetic Approaches to this compound Structures

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. These advanced approaches often lead to shorter reaction times, higher yields, and reduced waste.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, including the synthesis of organophosphorus compounds. researchgate.net The use of microwave irradiation can dramatically accelerate reaction rates, often leading to cleaner reactions and higher yields in significantly shorter times compared to conventional heating methods. nih.gov

This technology has been successfully applied to multicomponent reactions like the Kabachnik-Fields synthesis of α-aminophosphonates. mdpi.comnih.gov For example, the condensation of an aldehyde, an amine, and a phosphite can be achieved in minutes under microwave irradiation, often without the need for a catalyst. mdpi.comnih.gov A typical procedure involves mixing the reactants in a microwave vial and heating them at a set temperature (e.g., 80°C) for a short duration (e.g., 10 minutes). nih.gov This approach offers a green and efficient alternative to traditional methods. mdpi.com While not explicitly detailed for this compound itself, the principles are directly applicable to related syntheses, such as the Arbuzov or substitution reactions, potentially reducing reaction times and improving energy efficiency. researchgate.net

Table 3: Comparison of Reaction Times in Microwave-Assisted Synthesis

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Reference |

|---|---|---|---|

| Kabachnik-Fields Reaction | Several hours to days | 10 - 45 minutes | mdpi.comnih.gov |

Ultrasound-Promoted Synthetic Strategies

The application of ultrasonic irradiation in the synthesis of phosphonate derivatives, particularly α-aminophosphonates, has emerged as a powerful tool for process intensification. nih.govresearchgate.net This technique utilizes acoustic cavitation to create localized high-pressure and high-temperature conditions, which can dramatically accelerate reaction rates and improve yields. researchgate.netrsc.org

Research has demonstrated that the Kabachnik-Fields and Pudovik reactions, common routes to α-aminophosphonates, benefit significantly from sonication. researchgate.net One study highlighted the synthesis of new α-aminophosphonates by reacting an amine, an aldehyde, and triethyl phosphite under ultrasonic irradiation. researchgate.net This method proved to be significantly more efficient than conventional stirring, drastically reducing reaction times from hours to minutes while simultaneously increasing product yields. researchgate.net For instance, a reaction that required 12 hours to achieve a 70% yield under silent conditions could be completed in 25 minutes with an 88% yield using ultrasound. researchgate.net These strategies are often performed free of any catalyst, further enhancing their green credentials. researchgate.net In other variations, a Lewis acid catalyst like SnCl₂·2H₂O has been used in ethanol (B145695) under ultrasonic conditions to facilitate the synthesis of novel α-aminosubstituted phosphonates. nih.gov

Table 1: Comparison of Conventional vs. Ultrasound-Promoted Synthesis of α-Aminophosphonates

| Entry | Reaction Time (Conventional) | Yield (Conventional) | Reaction Time (Ultrasound) | Yield (Ultrasound) |

| 7a | 12 h | 70% | 25 min | 88% |

| 8a | 10 h | 66% | 22 min | 85% |

| 7b | 10 h | 73% | 18 min | 91% |

| 8b | 8 h | 78% | 16 min | 92% |

| 7c | 8.5 h | 80% | 16 min | 90% |

| Data sourced from a study on the ultrasound-promoted, solvent-free synthesis of α-aminophosphonates. researchgate.net |

Solvent-Free Reaction Conditions for Enhanced Sustainability

In alignment with the principles of green chemistry, solvent-free reaction conditions have been successfully applied to the synthesis of phosphonate derivatives. researchgate.netrsc.orgtandfonline.com Eliminating organic solvents reduces environmental impact, minimizes waste, and can simplify product purification processes. researchgate.net

The synthesis of α-aminophosphonates via the three-component Kabachnik-Fields reaction is particularly amenable to solvent-free conditions. tandfonline.com Researchers have developed an ecologically friendly method for preparing α-amino phosphonates by combining an amine, an aldehyde, and a phosphite in a solvent-free environment, often coupled with ultrasonication to facilitate the reaction. tandfonline.com This approach not only offers high efficiency but also represents a sustainable alternative to traditional solvent-heavy methods. researchgate.nettandfonline.com For example, new α-aminophosphonates have been synthesized under solvent-free conditions using ultrasonic irradiation, highlighting benefits such as high yields, short reaction times, and an uncomplicated work-up procedure. researchgate.net Similarly, metal thiophosphates have been prepared via solvent-free exchange reactions at moderate temperatures, demonstrating the broader applicability of this sustainable approach within phosphorus chemistry. mdpi.comnsf.gov

Catalytic Synthesis Methodologies

Catalysis is central to the efficient synthesis of this compound derivatives, with heterogeneous, organocatalytic, and phase-transfer systems offering distinct advantages in terms of activity, selectivity, and reusability.

Heterogeneous Catalysis (e.g., SnO2 Nanoparticles, Nanoporous AlSBA-15, Nano CaO, Metal Oxide Nanoparticles)

Heterogeneous catalysts are prized for their ease of separation from the reaction mixture and potential for recycling. researchgate.net Various solid catalysts, particularly metal oxide nanoparticles and structured porous materials, have proven effective in phosphonate synthesis. tandfonline.comresearchgate.netmdpi.com

Metal Oxide Nanoparticles : Nano-sized metal oxides like zinc oxide (nano ZnO) have been employed as efficient and recyclable catalysts for the Kabachnik-Fields reaction under solvent-free and ultrasonic conditions. tandfonline.com The high surface area and reactivity of the nanoparticles contribute to the reaction's efficiency. tandfonline.com Other metal oxides such as CeO₂, α-Fe₂O₃, and Fe₃O₄ have been precipitated onto phosphonate-functionalized polymer surfaces, indicating a strong affinity between phosphonate groups and metal oxide materials. researchgate.net Phosphonate-based linkers are effective for anchoring ligands directly onto iron oxide nanoparticle cores. nih.gov

Nanoporous AlSBA-15 : Aluminosilicate materials like nanoporous AlSBA-15 serve as outstanding solid acid catalysts for the one-pot, three-component synthesis of α-aminophosphonates. researchgate.net These materials possess a well-ordered crystalline structure, high surface area, and tunable acidity, which are crucial for their catalytic performance. researchgate.netnii.ac.jp The use of AlSBA-15 allows for excellent yields, short reaction times, high chemo-selectivity, and easy catalyst recycling for up to six cycles without significant loss of activity. researchgate.net The bifunctional Brønsted and Lewis acidic sites on AlSBA-15 are believed to activate the reactants effectively. rsc.org

Metal Phosphonates : While often the target product, metal phosphonates themselves can act as heterogeneous catalysts. mdpi.com Materials like zirconium phosphonates are noted for their high chemical and thermal stability and have been used as catalysts for reactions such as the transfer hydrogenation of ethyl levulinate. mdpi.comscispace.com

Table 2: Performance of Selected Heterogeneous Catalysts in Phosphonate Synthesis

| Catalyst | Reaction Type | Key Advantages | Reference |

| Nano ZnO | Kabachnik-Fields | Ecologically friendly, solvent-free, ultrasonic conditions | tandfonline.com |

| AlSBA-15 | Kabachnik-Fields | High yield & chemo-selectivity, recyclable (≥6 cycles) | researchgate.net |

| Zirconium Phosphonates | Transfer Hydrogenation | High chemical and thermal stability | mdpi.comscispace.com |

Organocatalytic Systems

Organocatalysis, which uses small organic molecules as catalysts, has become a major pillar of asymmetric synthesis, allowing for the production of chiral phosphonates with high enantioselectivity. mdpi.comnih.govacs.org This approach avoids the use of potentially toxic and expensive metals. unl.pt

A variety of organocatalytic systems have been developed for phosphonate synthesis:

Chiral Brønsted Acids : Diphenylphosphinic acid and 1,1'-binaphthyl-2,2'-dihydrogen-phosphate (B) have been tested as catalysts for the Kabachnik-Fields reaction, with diphenylphosphinic acid proving to be an efficient and simple option. researchgate.net

Chiral Amine Derivatives : Proline derivatives and other chiral amines or their salts can create a chiral environment for the reaction. researchgate.net Cinchona alkaloid derivatives, for example, have been used as organocatalysts to produce α-aminophosphonates in very good yields (up to 98%) and high enantiomeric excess (up to 92% ee). mdpi.com

Weak Bonding Organocatalysis : Exceptionally efficient organocatalysts have been designed for the enantioselective isomerization of α-iminophosphonates to yield chiral α-aminophosphonates. nih.govacs.org These catalysts can operate at parts-per-million (ppm) loading and achieve total turnover numbers (TON) as high as 1,000,000, rivaling the efficiency of enzymes. nih.govacs.org This system demonstrates excellent functional group tolerance, including for substrates containing thiol ethers, which are structurally related to this compound. acs.org Computational studies suggest this high efficiency is achieved through a network of weak bonding interactions that preorganize the substrate. nih.gov

Table 3: Examples of Organocatalytic Systems in Phosphonate Synthesis

| Catalyst Type | Substrate Type | Yield | Enantiomeric Excess (ee) | Key Feature | Reference |

| Quinine-derived salt | Phosphonium (B103445) salt + Dimethyl phosphite | Up to 98% | Up to 92% | Stereoselective α-amidoalkylation | mdpi.com |

| Diphenylphosphinic acid | Aldehyde + Aniline + Diethylphosphite | Good | N/A | Efficient Kabachnik-Fields catalyst | researchgate.net |

| Small-molecule isomerase | α-iminophosphonate | 48-84% | 92-99% | Enzyme-like efficiency (ppm loading) | nih.govacs.org |

Phase Transfer Catalysis

Phase-transfer catalysis (PTC) is a valuable technique that facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic). wikipedia.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium salt, transports one reactant across the phase boundary into the other phase where the reaction can occur. wikipedia.orgresearchgate.net This method is known for its mild reaction conditions and operational simplicity. researchgate.net

In phosphonate chemistry, PTC has been effectively used for various transformations:

Asymmetric Synthesis : Chiral phase-transfer catalysts, particularly those derived from Cinchona alkaloids, are widely used. mdpi.comnih.gov For example, the reaction of phosphonium salts with dimethyl phosphite in a toluene/solid KOH system using a chiral hydroquinine-derived catalyst at -70°C can produce chiral α-aminophosphonates with high yields (e.g., 84%) and good enantioselectivity (e.g., 84% ee). mdpi.com

Alkylation Reactions : PTC is well-suited for the alkylation of phosphonate precursors. researchgate.nettandfonline.com The alkylation of diethyl N-(diphenylmethylene)aminomethylphosphonate with alkyl dihalides under phase-transfer conditions provides a convenient route to cyclic α-aminophosphonates. researchgate.net

General Synthesis : The PTC method allows for the efficient and selective phosphorylation of various compounds and the synthesis of dialkyl methyl phosphonates, especially with bulky alkyl groups, in liquid-liquid or solid-liquid systems. researchgate.net

Electrochemical and Light-Mediated Strategies for Phosphonate Synthesis

Driven by the quest for greener and more sustainable chemical processes, electrochemical and light-mediated synthetic strategies have gained prominence. rsc.orgchemistryviews.org These methods offer novel activation pathways that often proceed under mild conditions without the need for harsh chemical oxidants or reductants. rsc.orgorganic-chemistry.org

Electrochemical Synthesis Electrochemistry provides a powerful means to drive C-P bond formation through controlled oxidation or reduction processes. rsc.org This approach can be performed at room temperature, often without added catalysts or oxidants, by using electricity as a "traceless" reagent. organic-chemistry.org

A nickel-catalyzed electrochemical cross-coupling reaction between aryl bromides and dialkyl phosphites has been developed to produce aryl phosphonates at room temperature in a simple undivided cell with inexpensive carbon electrodes. organic-chemistry.org

An oxidant- and metal-catalyst-free method involves the electrochemical cross-dehydrogenative-coupling reaction between alcohols and secondary phosphine (B1218219) oxides to yield organophosphinates. organic-chemistry.org

Domino reactions, such as an electrochemical iodination–phosphonation–oxygenation sequence, have been used to prepare carbamoylphosphonates from alcohols and phosphoramides. researchgate.net

Light-Mediated Synthesis Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. chemistryviews.orgrsc.org This has been applied to the synthesis of phosphonates through several mechanisms. chemistryviews.orguab.cat

Photocatalyst-Free Synthesis : Some reactions can be driven by visible light without any photocatalyst. chemistryviews.org A straightforward method for creating aryl phosphonates involves reacting arylazo sulfones with a phosphite under blue LED irradiation. chemistryviews.org Another catalyst-free approach uses visible light to promote the formation of an electron donor-acceptor (EDA) complex between thianthrene (B1682798) salts and triethyl phosphite, which leads to aryl phosphonates in excellent yields in as little as 30 minutes. uab.cat This method is even effective using sunlight as the energy source. uab.cat

Photocatalyzed Synthesis : A variety of photocatalysts can mediate C-P bond formation. Zinc phthalocyanine (B1677752) has been used for the photoredox synthesis of both aryl- and alkylphosphonates from hydrazines and trialkylphosphites in a ligand- and base-free protocol. nih.gov Another strategy involves the combination of diaryliodonium salts with phosphites under visible-light illumination, which proceeds smoothly and tolerates a wide range of functional groups. acs.orgacs.org These radical-driven methods represent a powerful and modern approach to constructing C-P bonds. rsc.orgresearchgate.net

Aqueous Medium Reactions for Environmental Benignity

The development of synthetic routes in aqueous media represents a significant advancement in green chemistry, minimizing the reliance on volatile and often hazardous organic solvents. For the synthesis of phosphonate derivatives, particularly α-aminophosphonates, water has been explored as a viable reaction medium.

One notable example is the Kabachnik-Fields reaction, a three-component condensation of an amine, an oxo compound, and a dialkyl phosphite. Research has demonstrated that the reaction between benzylamine, benzaldehyde, and diethyl phosphite can proceed effectively in water without the need for a catalyst. sciforum.net Similarly, when triethyl phosphite is used as the phosphorus source in water, the reaction can be catalyzed by p-toluenesulfonic acid (PTSA) to achieve the desired α-aminophosphonate products. sciforum.net These approaches highlight the potential for developing more environmentally friendly synthetic pathways for phosphonate analogs.

Stereoselective Synthesis of this compound Derivatives

The biological activity of phosphonate derivatives is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods is of paramount importance for accessing optically pure compounds.

Enantioselective synthesis of α-aminophosphonates has been achieved through various catalytic strategies. The aza-Pudovik reaction, which involves the addition of a dialkyl phosphite to an imine, can be rendered stereoselective. For instance, the reaction of a carbazole-related imine with dialkyl phosphites in the presence of tetramethylguanidine as a catalyst yields the corresponding α-aminophosphonate adducts in good yields. nih.gov Another approach involves the use of chiral organocatalysts. Chiral cinchona alkaloid-derived catalysts have been successfully employed in the reaction of 1-(N-acylamino)alkylphosphonium salts with dimethyl phosphite, providing a pathway to enantiomerically enriched α-aminophosphonates. mdpi.com

The use of chiral building blocks is another effective strategy. Synthesizing α-aminophosphonates using (S)-α-phenylethylamine as the chiral amine component in the Kabachnik-Fields reaction leads to the formation of optically active products. sciforum.net Similarly, the acylation of the SC-enantiomer of dimethyl α-hydroxy-benzylphosphonate has been shown to proceed while retaining the optical purity of the starting material. nih.gov

| Reaction Type | Amine/Imine Component | Phosphorus Reagent | Catalyst/Method | Key Finding | Reference |

|---|---|---|---|---|---|

| aza-Pudovik Reaction | Carbazole-related imine | Dialkyl phosphites | Tetramethylguanidine | Good yields of adducts. | nih.gov |

| Kabachnik-Fields Reaction | (S)-α-phenylethylamine | Dialkyl phosphites | Chiral building block | Synthesis of optically active α-aminophosphonates. | sciforum.net |

| α-amidoalkylation | 1-(N-Acylamino)alkylphosphonium salts | Dimethyl phosphite | Chiral Cinchona alkaloid-derived catalysts | Provides enantiomerically enriched α-aminophosphonates. | mdpi.com |

| Acylation | SC-enantiomer of dimethyl α-hydroxy-benzylphosphonate | Acyl chlorides | No catalyst required | Optical purity was retained during acylation. | nih.gov |

Synthesis of Functionally Diverse this compound Analogs (e.g., α-Aminophosphonates, α-Hydroxyphosphonates, Sulfur-Containing Variants)

The functionalization of the phosphonate backbone allows for the creation of a wide array of analogs with diverse chemical properties and potential applications. Key analogs include α-aminophosphonates, α-hydroxyphosphonates, and other variants containing sulfur.

α-Aminophosphonates: These compounds are structural analogs of α-amino acids and are commonly synthesized via the Kabachnik-Fields reaction. sciforum.net This one-pot, three-component reaction typically involves an aldehyde or ketone, an amine, and a diethyl phosphite. researchgate.net For example, a variety of primary 1-aminophosphonates can be synthesized using catalysts like aluminum triflate under solvent-free conditions, producing good to high yields. researchgate.net The reaction can also be catalyzed by entities such as elemental iodine or zinc chloride in green solvents like 2-methyltetrahydrofuran. nih.gov Another significant route is the aza-Pudovik reaction, which involves the addition of a dialkyl phosphite to a pre-formed imine. nih.gov

α-Hydroxyphosphonates: The most prevalent method for synthesizing α-hydroxyphosphonates is the Pudovik reaction, which involves the addition of a dialkyl phosphite to a carbonyl compound (aldehyde or ketone). nih.govmdpi.com This reaction can be promoted by various base or acid catalysts. nih.gov For instance, potassium bisulfate (KHSO4) has been used as an efficient catalyst for the reaction between aldehydes and diethyl phosphite under solvent-free conditions at room temperature. researchgate.net Green and effective synthesis has also been demonstrated using biosourced "Eco-MgZnOx" catalysts derived from Zn-hyperaccumulating plants, achieving high conversions under solventless conditions. nih.gov The Abramov reaction, using trialkyl phosphites, is an alternative method. nih.gov A modified Abramov reaction using trimethylsilyl (B98337) chloride (TMSCl) with the phosphorus reagent and carbonyl compound has also been developed. ijsrst.com

Sulfur-Containing Variants: this compound is itself a prime example of a sulfur-containing phosphonate analog. The synthesis of related structures, such as Diethyl [(phenylthio)methyl]phosphonate, can be achieved through the reaction of triethyl phosphite with chloromethyl phenyl sulfide at elevated temperatures. orgsyn.org This thioether can be further functionalized; for example, oxidation of the sulfur atom yields the corresponding sulfone, Diethyl [(phenylsulfonyl)methyl]phosphonate, which is a versatile intermediate for Horner-Wadsworth-Emmons olefination reactions. orgsyn.org Other complex sulfur-containing analogs, such as aryl sulfamidophosphonates, have been synthesized via a multi-step process culminating in a Kabachnik–Fields multi-component reaction. nih.gov Furthermore, thiophosphonate peptide analogs, where a sulfur atom replaces an oxygen atom on the phosphorus, have been prepared using H-phosphonate esters as key intermediates. lsu.edu

| Analog Type | Synthetic Method | Reactants | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|---|

| α-Aminophosphonate | Kabachnik-Fields | Aldehyde, Ammonium Carbonate, Diethyl Phosphite | Al(OTf)3, solvent-free, 100°C | Good to high | researchgate.net |

| α-Hydroxyphosphonate | Pudovik Reaction | Aromatic Aldehydes, Diethyl Phosphite | KHSO4, solvent-free, ambient temp. | Not specified | researchgate.net |

| α-Hydroxyphosphonate | Pudovik Reaction | Benzaldehyde, Diethyl H-phosphonate | Eco-MgZnOx, solvent-free | Up to 92% | nih.gov |

| α-Hydroxyphosphonate | Modified Abramov | 2-chloroquinoline-3-carbaldehyde, Triethylphosphite, TMSCl | ZnS nanoparticles, room temp. | Not specified | ijsrst.com |

| Diethyl [(phenylthio)methyl]phosphonate | Arbuzov-type reaction | Triethyl phosphite, Chloromethyl phenyl sulfide | Heat (130°C) | Not specified | orgsyn.org |

Chemical Reactivity and Transformation Mechanisms of Diethyl Ethylthio Methyl Phosphonate

Fundamental Reactivity Profiles of Phosphonate (B1237965) Esters, including Hydrolysis Susceptibility

Phosphonate esters, such as Diethyl ((ethylthio)methyl)phosphonate, exhibit characteristic reactivity patterns centered on the phosphorus atom and the ester groups. The phosphorus center is tetrahedral, and the molecule is structurally related to phosphorous acid. wikipedia.org A key reaction of this class of compounds is hydrolysis, which involves the cleavage of the P-O-C ester bonds. wikipedia.org

The hydrolysis of phosphonate esters can occur under both acidic and basic conditions. wikipedia.orgnih.govsemanticscholar.org This transformation is typically a sequential, two-step process due to the presence of two ester functionalities. nih.gov However, the hydrolysis of the P-O-C bond is often challenging and may require aggressive reaction conditions, such as high temperatures and a large excess of concentrated acid. nih.govsemanticscholar.org Mineral acids like hydrochloric acid (HCl) and hydrobromic acid (HBr) are commonly employed, with reactions often performed at around 100 °C for extended periods. nih.gov Hydrobromic acid has been noted to be more efficient in some cases, though hydrochloric acid remains widely used. nih.gov

Under acidic catalysis, it has been observed that the rate of hydrolysis can be influenced by the nature of the alkyl group in the ester. For instance, an isopropyl phosphonate derivative hydrolyzes faster than the corresponding methyl ester under acidic conditions. nih.gov Conversely, under basic conditions, the methyl ester reacts significantly faster—reportedly 1000-fold faster—than the isopropyl derivative. nih.gov

In addition to chemical hydrolysis, enzymatic pathways exist, and certain enzymes like 5'-nucleotide phosphodiesterase have been shown to effectively catalyze the hydrolysis of phosphonate esters. nih.gov An alternative to direct hydrolysis is the dealkylation of the ester groups using reagents like trimethylsilyl (B98337) halides. nih.govsemanticscholar.org

Table 1: Selected Conditions for Phosphonate Ester Hydrolysis

| Catalyst/Reagent | Conditions | Comments | Reference(s) |

|---|---|---|---|

| Hydrochloric Acid (HCl) | Excess concentrated acid, reflux (approx. 100 °C), 12+ hours | Common method for converting dialkyl phosphonates to phosphonic acids. | nih.gov |

| Hydrobromic Acid (HBr) | Excess concentrated acid, elevated temperature | Often considered more efficient than HCl for hydrolysis. | nih.gov |

| Triflic Acid (TfOH) | With water, 140 °C | Catalyzes hydrolysis of various alkyl-, alkenyl-, and aryl-substituted phosphonates. | organic-chemistry.org |

| Sodium Hydroxide (B78521) (NaOH) | Aqueous solution, elevated temperature | Base-catalyzed hydrolysis; reaction rate is sensitive to the steric bulk of the ester's alkyl group. | wikipedia.orgnih.gov |

Carbon-Carbon Bond Forming Reactions Involving this compound as a Reagent

The carbon atom situated between the phosphorus and sulfur atoms in this compound is activated, enabling its participation in key carbon-carbon bond-forming reactions. Deprotonation at this position generates a stabilized carbanion that serves as a potent nucleophile.

A primary application of this compound and related compounds is the Horner-Wadsworth-Emmons (HWE) reaction, a modified Wittig reaction. conicet.gov.arwikipedia.org This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone to synthesize an alkene. wikipedia.orgorganic-chemistry.org this compound is explicitly identified as a reactant for stereoselective Horner-Wadsworth-Emmons reactions. sigmaaldrich.com

The mechanism begins with the deprotonation of the phosphonate at the α-carbon using a base, which generates a nucleophilic carbanion. wikipedia.org Common bases include sodium hydride (NaH), sodium methoxide (B1231860) (NaOMe), and butyllithium (B86547) (BuLi). organic-chemistry.org This carbanion then undergoes nucleophilic addition to the carbonyl carbon of an aldehyde or ketone. wikipedia.org The resulting intermediate subsequently eliminates a water-soluble dialkyl phosphate (B84403) salt to form a carbon-carbon double bond. wikipedia.orgorganic-chemistry.org A significant advantage of the HWE reaction is that it predominantly yields the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.org The stereochemical outcome can be influenced by the reaction conditions and the structure of the reactants. conicet.gov.arwikipedia.org

Table 2: Common Reagents in the Horner-Wadsworth-Emmons Reaction

| Reagent Type | Examples | Role in Reaction | Reference(s) |

|---|---|---|---|

| Phosphonate Reagent | This compound, Diethyl methylphosphonate (B1257008) | Source of the stabilized carbanion after deprotonation. | sigmaaldrich.comsigmaaldrich.com |

| Carbonyl Compound | Aldehydes, Ketones | Electrophile that reacts with the phosphonate carbanion. | wikipedia.orgorganic-chemistry.org |

| Base | Sodium Hydride (NaH), Butyllithium (BuLi), Sodium Methoxide (NaOMe), Potassium tert-butoxide | Deprotonates the phosphonate to form the reactive carbanion. | wikipedia.orgorganic-chemistry.org |

The HWE reaction is a powerful and widely used tool in organic synthesis for the stereocontrolled formation of olefins and has been applied in the total synthesis of numerous natural products. conicet.gov.ar

The Michael addition, or conjugate addition, represents another significant carbon-phosphorus bond-forming strategy involving phosphonate analogues. rsc.org This reaction typically involves the addition of a phosphorus-centered nucleophile to an electron-deficient alkene, such as α,β-unsaturated esters, nitriles, or enones. rsc.orgrsc.org

While direct examples involving this compound are not prominent, its analogues, particularly dialkyl H-phosphonates (also known as dialkyl phosphites), are common Michael donors in what is termed the phospha-Michael addition. rsc.orgrsc.orgacs.org The reaction is generally base-catalyzed, with a variety of catalysts proving effective, including strong organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and inorganic compounds such as calcium oxide (CaO). rsc.orgrsc.org The effectiveness of the reaction is highly dependent on the structure of the Michael acceptor, the substituents on the phosphorus atom, and the reaction conditions. rsc.orgrsc.org

In an alternative setup, vinyl phosphonates can serve as Michael acceptors. nih.gov In this context, a nucleophile adds to the β-carbon of the vinyl group. Asymmetric Michael additions to vinyl phosphonates have been developed using organocatalysis, demonstrating the utility of these substrates in stereoselective synthesis. nih.gov

Nucleophilic and Electrophilic Characteristics and Interaction Dynamics

This compound exhibits dual reactivity, possessing both nucleophilic and electrophilic characteristics.

Nucleophilic Character : The primary source of nucleophilicity arises from the carbanion generated by deprotonating the methylene (B1212753) carbon flanked by the phosphonate and thioether groups. This stabilized carbanion is a strong nucleophile, a property that is harnessed in the Horner-Wadsworth-Emmons reaction for C-C bond formation. wikipedia.org Phosphonate-stabilized carbanions are noted to be more nucleophilic but less basic than the phosphonium (B103445) ylides used in the traditional Wittig reaction. wikipedia.org The sulfur atom of the ethylthio group also has lone pairs of electrons and can act as a nucleophile in certain reactions, such as alkylation or coordination to metals.

Electrophilic Character : The phosphorus atom is electron-deficient and serves as the primary electrophilic center. It is susceptible to nucleophilic attack, which is the operative mechanism in the hydrolysis of the ester groups, where water or a hydroxide ion attacks the phosphorus atom. nih.gov Similarly, reactions with other nucleophiles like amines or thiols to form phosphonamidates or phosphonothioates proceed via nucleophilic attack at the phosphorus center, often requiring prior activation of a P-O bond. nih.gov

Halogenation and Subsequent Transformations (e.g., with N-Chlorosuccinimide)

It is therefore highly probable that the reaction of this compound with NCS would yield Diethyl ((1-chloroethylthio)methyl)phosphonate. This resulting α-chloro thioether is a valuable synthetic intermediate. The chlorine atom can be displaced by various nucleophiles or eliminated to form a vinyl thioether, thus providing a route to further functionalization of the molecule.

Functional Group Interconversions and Derivatization Strategies

This compound is a versatile substrate that can undergo various transformations at its different functional groups, allowing for the synthesis of a diverse range of derivatives.

Modification of the Phosphonate Group :

Hydrolysis : The diethyl ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding ((ethylthio)methyl)phosphonic acid. wikipedia.orgnih.gov

Transesterification : Reaction with an alcohol, often with removal of ethanol (B145695), can exchange the ethyl groups for other alkyl or aryl groups. wikipedia.org

Conversion to Phosphonamidates and Phosphonothioates : A modern approach involves the activation of one of the P-OEt groups with triflic anhydride (B1165640), followed by substitution with a broad range of nitrogen (amines, sulfonamides) or sulfur (thiols) nucleophiles to form mixed phosphonamidates and phosphonothioates, respectively. nih.gov This method allows for the modular synthesis of diverse phosphonylated compounds. nih.gov

Reactions at the α-Carbon :

Olefination : As discussed, deprotonation of the α-carbon followed by reaction with aldehydes or ketones in the HWE reaction is a key strategy for forming alkenes. sigmaaldrich.com

Synthesis of Heterocycles : The compound serves as a reactant in the preparation of more complex molecules, including spiro and fused N,O-heterocyclic phosphonate esters, some of which have been investigated for biological activity. sigmaaldrich.com

Modification of the Thioether : The thioether group can potentially be oxidized to the corresponding sulfoxide (B87167) and sulfone using common oxidizing agents, which would further modulate the electronic properties and reactivity of the molecule.

Table 3: Summary of Derivatization Strategies

| Functional Group | Transformation | Reagents/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Phosphonate Ester | Hydrolysis | H₃O⁺ or OH⁻, heat | Phosphonic Acid | wikipedia.orgnih.gov |

| Phosphonate Ester | Transesterification | ROH, heat | Different Phosphonate Ester | wikipedia.org |

| Phosphonate Ester | Conversion to Phosphonamidate | 1. Triflic Anhydride; 2. R₂NH | Phosphonamidate | nih.gov |

| Phosphonate Ester | Conversion to Phosphonothioate | 1. Triflic Anhydride; 2. RSH | Phosphonothioate | nih.gov |

| α-Methylene (CH₂) | Horner-Wadsworth-Emmons | 1. Base (e.g., NaH); 2. RCHO | Alkene | wikipedia.orgsigmaaldrich.com |

These varied reaction pathways underscore the utility of this compound as a versatile building block in synthetic organic chemistry.

Formation of O,S-Thioacetals

The formation of O,S-thioacetals from this compound is not a direct, commonly reported transformation. However, the related chemistry of α-functionalized phosphonates provides a basis for understanding how such structures could be synthesized. Generally, thioacetals are formed by the reaction of a carbonyl compound with a thiol. In the context of this compound, the focus is typically on the reactivity of the methylene group adjacent to the phosphorus and sulfur atoms.

One plausible, though less direct, route to an O,S-thioacetal structure involves the functionalization of a related phosphonate. For instance, the synthesis of diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate, an O,O-acetal, is achieved by reacting diethyl hydroxymethylphosphonate with dihydropyran. orgsyn.org This demonstrates that the methylene group attached to the phosphonate can be part of an acetal-like structure.

A more direct synthetic approach to O,S-thioacetals involves the reaction of aldehydes or ketones with thiols in the presence of an acid catalyst. While this compound itself is not a typical precursor for this reaction in the way a simple thiol is, its structural elements are found in more complex syntheses. For example, the related compound, diethyl (methylthiomethyl)phosphonate, can be deprotonated at the methylene bridge to form a carbanion, which then acts as a nucleophile. This carbanion can react with electrophiles, a key step in building more complex molecules. While this does not directly form an O,S-thioacetal from the starting phosphonate, it highlights the reactivity of the P-C-S linkage which is fundamental to these structures.

The general synthesis of thioacetals can be accomplished using various catalysts, such as hafnium trifluoromethanesulfonate (B1224126) or iodine, to facilitate the reaction between carbonyl compounds and thiols under mild conditions. youtube.com The formation of an O,S-thioacetal specifically would involve the reaction with a molecule containing both a thiol and a hydroxyl group, or a sequential reaction.

Click Chemistry Applications in this compound Derivatization

Click chemistry encompasses a class of reactions that are rapid, high-yielding, and generate minimal byproducts. nih.gov The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. organic-chemistry.orgwikipedia.orgnih.gov While direct click chemistry applications involving this compound are not extensively documented, its structure can be modified to incorporate the necessary functional groups (azide or alkyne) for such reactions.

Proposed Derivatization for Click Chemistry:

To make this compound amenable to click chemistry, it would first need to be functionalized. A hypothetical pathway could involve:

Halogenation: Introducing a halogen atom, for example, by replacing one of the ethyl groups on the phosphate or by modifying the ethylthio side chain.

Introduction of an Azide or Alkyne: The halogenated derivative could then undergo nucleophilic substitution. For instance, reacting a brominated derivative with sodium azide would yield an azido-phosphonate. Alternatively, an alkyne group could be introduced via coupling reactions.

Once derivatized, this phosphonate-containing molecule could be "clicked" onto other molecules bearing the complementary functional group. This approach is widely used in pharmaceutical sciences and materials science for creating complex molecular architectures. nih.gov The resulting triazole ring is not just a linker but can also act as a bioisostere for other functional groups.

The versatility of click chemistry allows for its use in aqueous conditions and across a broad pH range, making it suitable for biological applications. organic-chemistry.orgnih.gov Ruthenium-catalyzed versions of the azide-alkyne cycloaddition (RuAAC) can also be used, which notably yield the 1,5-disubstituted triazole regioisomer, in contrast to the 1,4-regioisomer produced by CuAAC. wikipedia.org This powerful synthetic tool offers a modular approach to building novel phosphonate-containing compounds for various applications, from drug discovery to materials science. nih.govchemscene.com

Oxidative Decomposition and Thermal Degradation Mechanisms of Related Phosphonates

The stability of phosphonates under oxidative and thermal stress is a critical aspect of their chemistry, particularly in applications like flame retardants and industrial lubricants. The degradation mechanisms are highly dependent on the structure of the phosphonate and the conditions applied.

Thermal Degradation:

The thermal degradation of organophosphorus esters, including phosphonates, generally initiates with the elimination of a phosphorus acid. nih.govresearchgate.net The ease with which this occurs is influenced by the level of oxygenation at the phosphorus atom. nih.gov

Phosphates (high oxygenation): Readily decompose at lower temperatures to form a phosphorus acid, which can promote char formation in polymers, acting as a solid-phase flame retardant. nih.gov

Phosphonates and Phosphinates (lower oxygenation): Undergo elimination of a phosphorus acid more slowly and at significantly higher temperatures. nih.govresearchgate.net

The acids formed from phosphonates can further degrade to produce volatile radical species, such as the PO• radical. nih.gov These radicals can escape into the gas phase and interrupt combustion-propagating reactions, contributing to flame retardancy. nih.gov The thermal decomposition of phosphonate-containing copolymers has been shown to proceed through multiple steps, including transesterification, anhydride formation, and cyclization, leading to char formation and a reduction in heat release. doi.org For alkyl phosphates, thermal decomposition on metal surfaces often proceeds through the cleavage of C-O and C-H bonds. chemrxiv.org

Oxidative Decomposition:

Organophosphorus compounds are susceptible to oxidative degradation. The principal reactions involved are hydrolysis and oxidation. hep.com.cn For organothiophosphates, a key oxidative reaction is the conversion of the P=S bond to a P=O bond. While this compound already contains a P=O bond, the thioether linkage (-S-) is susceptible to oxidation, which could lead to the formation of a sulfoxide and subsequently a sulfone. This oxidation would significantly alter the electronic properties and reactivity of the molecule.

The degradation of organophosphorus pesticides in the environment often involves oxidative pathways. For example, the pesticide diazinon (B1670403) undergoes oxidative decomposition to diazoxon. hep.com.cn The decomposition of phosphonates can be influenced by the presence of other substances. For instance, water can passivate ferrous surfaces and inhibit the chemisorption and subsequent thermal decomposition of phosphate esters. chemrxiv.org

The following table summarizes the key degradation pathways for related phosphonates:

| Degradation Type | Key Mechanism | Influencing Factors | Primary Products |

| Thermal | Elimination of phosphorus acid | Level of oxygenation at P, temperature | Phosphorus acids, volatile radical species (e.g., PO•), char |

| Thermal | C-O and C-H bond cleavage | Substituents on the ester group (alkyl vs. aryl), presence of catalytic surfaces | Alkenes, alcohols, surface-bound species |

| Oxidative | Hydrolysis | pH, presence of catalysts | Alcohols, phosphoric/phosphonic acid derivatives |

| Oxidative | Oxidation of side chains | Presence of oxidizing agents | Sulfoxides, sulfones (for thioether-containing phosphonates) |

Applications and Functional Significance of Diethyl Ethylthio Methyl Phosphonate and Its Derivatives in Advanced Research

Role as Intermediates in Complex Organic Synthesis

Diethyl ((ethylthio)methyl)phosphonate is a versatile organophosphorus compound that serves as a crucial intermediate in the synthesis of a wide array of complex molecules. chemimpex.com Its unique structure, featuring a reactive ethylthiomethyl group attached to a phosphonate (B1237965) core, makes it a valuable building block in both academic and industrial research. chemimpex.comsmolecule.com The phosphonate moiety contributes to the stability and efficacy of the resulting agricultural and pharmaceutical formulations. chemimpex.com

The utility of this compound and its analogs extends significantly into medicinal chemistry, where they serve as foundational structures for novel therapeutic agents. chemimpex.comchemimpex.com The phosphonate group is a key structural motif in many pharmaceuticals. Research has shown that this compound is a reactant used in the preparation of spiro-substituted pyrimidine (B1678525) phosphonate esters, which have been investigated as potential antitumor agents. sigmaaldrich.comsigmaaldrich.com

Furthermore, derivatives known as α-aminophosphonates have garnered increasing attention for their broad applications in medicinal chemistry. mdpi.com For instance, novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate derivatives have been synthesized and evaluated as potential anticancer agents. mdpi.com Studies on these compounds indicated that they can arrest cancer cells in the S and G2 stages of the cell cycle, ultimately leading to apoptosis. mdpi.com The synthesis of acyclic nucleoside phosphonates, a class of antiviral drugs, can also utilize related phosphonate precursors, highlighting the role of these compounds in creating diverse and potent pharmaceuticals. nih.gov

In the field of agriculture, this compound and its close relatives are important intermediates for producing agrochemicals, particularly pesticides and herbicides. chemimpex.comchemimpex.com The inclusion of the phosphonate structure can enhance the efficacy and stability of the active ingredients in these formulations. chemimpex.com The compound's role as an intermediate facilitates the creation of more complex molecules designed to control pests and improve agricultural output effectively. chemimpex.comchemimpex.com

The structural similarity of phosphonates to naturally occurring amino acids allows them to serve as effective building blocks for modified peptides and peptidomimetics. nih.govmdpi.com α-Aminophosphonates, in particular, are considered structural analogs of amino acids and are widely used in the design of compounds that can mimic or inhibit biological processes. nih.gov

Research has utilized phosphonates as mimetics of amino acids like proline to create functionalized analogs for studying biochemical transformations. mdpi.com For example, diethyl(pyrrolidin-2-yl)phosphonate, an analog of proline, has been synthesized for such purposes. mdpi.com Moreover, related compounds like diethyl methylphosphonate (B1257008) are employed as reactants in the solid-phase synthesis of phosphonylated peptides, demonstrating their direct integration into peptide chemistry. sigmaaldrich.com This application is crucial for developing novel peptides with enhanced stability or specific inhibitory functions.

Biological and Medicinal Applications of this compound Analogs

Analogs of this compound are of significant interest for their diverse biological activities. The unique electronic and structural properties of the phosphonate group allow these compounds to act as isosteric mimics of phosphates, which are ubiquitous in biological systems. researchgate.net This mimicry enables them to interact with enzymes and other biological targets, leading to a range of medicinal applications. researchgate.net

Phosphonate-based molecules are extensively studied as enzyme inhibitors, primarily because they can mimic the tetrahedral transition state of substrate hydrolysis. researchgate.netnih.gov This makes them potent competitive inhibitors for various enzyme classes, including peptidases and lipases. researchgate.net

One of the most striking examples is the inhibition of carboxypeptidase A. nih.gov Synthetic peptide analogs where the scissile peptide bond is replaced by a phosphonate moiety have been shown to be exceptionally potent transition-state analogue inhibitors of this enzyme. nih.gov Due to their high affinity, the dissociation constants for these inhibitors are often in the picomolar range, indicating extremely tight binding to the enzyme's active site. nih.gov Similarly, phosphonate-containing pyrrolidinone derivatives have been identified as inhibitors of β-lactamase, an enzyme responsible for antibiotic resistance. mdpi.com In structural biology, the nonhydrolyzable inhibitor diethyl 4-methylbenzyl phosphonate has been used to crystallize with the enzyme phosphotriesterase, allowing researchers to map the active site's binding pockets. semanticscholar.org

Table 1: Research Findings on Enzyme Inhibition by Phosphonate Analogs

| Inhibitor Analog | Target Enzyme | Key Research Finding | Citation(s) |

|---|---|---|---|

| ZAFP(O)F, ZAAP(O)F, ZFAP(O)F | Carboxypeptidase A | Act as potent transition-state analogue inhibitors with dissociation constants (Ki) in the picomolar range (1-4 pM). | nih.gov |

| Diethyl 4-methylbenzyl phosphonate | Phosphotriesterase (PTE) | Used as a nonhydrolyzable inhibitor to define the active site structure through crystallography. | semanticscholar.org |

This compound itself serves as a reactant for the synthesis of spiro and fused N,O-heterocyclic phosphonate esters, which have demonstrated both antibacterial and antifungal properties. sigmaaldrich.comsigmaaldrich.com This has spurred extensive research into its derivatives as potential antimicrobial agents to combat the rise of drug-resistant pathogens. nih.govcbijournal.com

A variety of analogs have shown promising activity against a broad spectrum of microbes. Derivatives incorporating a thiadiazole ring, such as substituted diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates, have been synthesized and shown to possess good antimicrobial activity. tandfonline.com Similarly, novel α-aminophosphonates that combine quinoline (B57606) and thiazole (B1198619) moieties have exhibited excellent antifungal effects. nih.gov Other quinoline-based derivatives, like diethyl (hydroxy(2-morpholinoquinolin-3-yl) methyl) phosphonates, have displayed moderate to good antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. cbijournal.com Further studies on phosphonated β-lactams revealed considerable antibacterial activity against S. aureus and Neisseria gonorrhoeae. nih.gov Research into diethyl benzylphosphonate analogs found that they can be highly specific for pathogenic E. coli strains, with some showing more potential than conventional antibiotics like ciprofloxacin (B1669076). nih.gov

Table 2: Research Findings on the Antimicrobial Activity of this compound Analogs and Derivatives

| Derivative/Analog Class | Target Organisms | Key Research Finding | Citation(s) |

|---|---|---|---|

| Spiro and fused N,O-heterocyclic phosphonate esters | Bacteria and Fungi | Synthesized from this compound and exhibit antibacterial and antifungal activity. | sigmaaldrich.comsigmaaldrich.com |

| Substituted diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates | Microbes | Showed good antimicrobial activity compared to standards. | tandfonline.com |

| Diethyl (hydroxy(2-morpholinoquinolin-3-yl) methyl) phosphonates | S. aureus, B. subtilis, E. coli, P. aeruginosa | Displayed moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria. | cbijournal.com |

| α-Aminophosphonates with quinoline and thiazole moieties | Fungi | Exhibited excellent antifungal inhibition with MIC values ranging from 0.25 to 32 μg/mL. | nih.gov |

| Diethyl benzylphosphonates | Escherichia coli (K12 and R2 strains) | Showed high selectivity and activity, with potential as substitutes for commonly used antibiotics. | nih.gov |

| Phosphonated CF3-β-lactams | S. aureus, N. gonorrhoeae | Exhibited considerable antibacterial activity against these specific strains. | nih.gov |

Antiviral Activities of Chiral Thiourea (B124793) Derivatives Containing α-Aminophosphonate Moiety

The investigation into chiral thiourea derivatives that incorporate an α-aminophosphonate moiety has revealed significant potential in the development of novel antiviral agents. Research has focused on the synthesis of these complex molecules and their subsequent evaluation against plant pathogens, particularly the Tobacco Mosaic Virus (TMV), which causes widespread agricultural damage. acs.orgacs.org

A series of new chiral thiourea derivatives containing an α-aminophosphonate group were designed and synthesized. acs.org The synthetic pathway often involves multiple steps, starting from a compound like benzaldehyde, which is reacted to form an imine, then treated with a dialkyl phosphite (B83602) to create the core α-aminophosphonate structure. acs.orgnih.gov This structure is further modified to introduce the thiourea component. acs.org

In bioassays, these synthesized compounds have demonstrated notable antiviral activity. acs.orgnih.gov Specifically, certain derivatives have shown curative effects against TMV that are comparable to the commercial antiviral agent Ningnanmycin. acs.orgnih.gov The effectiveness of these compounds is closely linked to their specific molecular structure, including the chirality (the "handedness") of the molecule. acs.orgacs.org Studies have indicated that the (S)-configuration enantiomer, a specific spatial arrangement of the atoms, significantly enhances the antiviral activity. acs.org

The research suggests that combining the thiourea and α-aminophosphonate pharmacophores into a single molecule can lead to compounds with high efficacy. nih.gov This work represents a promising direction for creating new, environmentally benign antiviral agents for agricultural use. acs.orgacs.org

Table 1: Curative Effects of Chiral Thiourea α-Aminophosphonate Derivatives against TMV This table presents the inhibitory rates of selected synthesized compounds against Tobacco Mosaic Virus (TMV) in vivo, as compared to a commercial standard.

| Compound | Configuration | Curative Effect (Inhibitory Rate %) at 500 µg/mL |

|---|---|---|

| Compound 8g | (S) | 54.8% acs.orgnih.gov |

| Compound 8e | - | 50.5% acs.orgnih.gov |

| Compound 8k | - | 50.4% acs.orgnih.gov |

| Compound 8m | - | 50.4% acs.orgnih.gov |

| Ningnanmycin (Commercial Standard) | - | 56.2% acs.orgnih.gov |

Anticancer Agent Research and Development

α-Aminophosphonate derivatives are a class of compounds that have attracted considerable attention in oncology for their potential as anticancer agents. nih.govnih.gov Their structural analogy to α-amino acids allows them to interact with various biological pathways, including those critical for cancer cell growth and survival. nih.gov

Research has demonstrated that these derivatives can exert pronounced and sometimes selective cytostatic effects on tumor cells from diverse tissue origins, including breast, lung, skin, and prostate cancers. nih.gov For instance, certain phosphinoylmethyl-aminophosphonate derivatives have shown significant effectiveness against breast adenocarcinoma and prostatic carcinoma cells. nih.gov The introduction of different chemical groups to the core α-aminophosphonate structure, such as β-carboline, coumarin, or nucleobases, has been explored to enhance their antiproliferative properties. nih.govmdpi.com

One specific derivative, a β-carboline-α-aminophosphonate known as BCP-1, was found to inhibit the proliferation of both MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com Its mechanism of action involves inducing oxidative stress and causing cell cycle arrest in the G2/M phase, which prevents the cancer cells from dividing. mdpi.com Furthermore, BCP-1 was shown to trigger different cell death pathways in the two cell lines: apoptosis (programmed cell death) in MDA-MB-231 cells and autophagy in MCF-7 cells. mdpi.com Other studies have also synthesized novel α-aminophosphonate derivatives that exhibit high inhibitory activity against the MCF-7 breast cancer cell line. tandfonline.com These findings underscore the potential of α-aminophosphonates as a versatile scaffold for developing new chemotherapeutic agents. nih.govmdpi.com

Table 2: Investigated Anticancer Effects of α-Aminophosphonate Derivatives This table summarizes the observed biological effects of various α-aminophosphonate derivatives on different cancer cell lines.

| Derivative Type | Target Cancer Cell Line(s) | Observed Effects | Reference |

|---|---|---|---|

| Phosphinoylmethyl-aminophosphonate | Breast adenocarcinoma, Prostatic carcinoma | Significant cytostatic effect | nih.gov |

| β-Carboline-α-aminophosphonate (BCP-1) | MCF-7 & MDA-MB-231 (Breast) | Inhibited proliferation, induced oxidative stress, G2/M cell cycle arrest, induced apoptosis or autophagy | mdpi.com |

| α-Aminophosphonates with Schiff base groups | MCF-7 (Breast) | High inhibition activity (94.32%) | tandfonline.com |

| General α-Aminophosphonates | Ebc-1 (Lung), A431 (Skin) | Significant inhibition at 50–100 μM concentrations | nih.gov |

Antioxidant and Anti-inflammatory Properties

The antioxidant and anti-inflammatory properties of organophosphorus compounds, including derivatives of this compound, are a complex area of study. Oxidative stress is known to be a factor in the toxicity induced by organophosphorus compound poisoning. nih.govresearchgate.net This has led to research into whether antioxidants can serve as effective treatments.

There is significant experimental evidence showing that acute intoxication with organophosphorus compounds can trigger a strong inflammatory response. nih.gov Furthermore, emerging data suggests that chronic, low-level exposure to these compounds can also lead to an increase in inflammatory mediators. nih.govmdpi.com This link between organophosphorus compounds and inflammation is a critical aspect of their toxicological profile and an area of ongoing investigation. nih.gov

Potential in Research on Calcium Metabolic Disorders

Phosphonates, due to their structural similarity to phosphates, have the potential to be significant in research related to calcium and phosphorus metabolic disorders. The body's homeostasis of calcium and phosphate (B84403) is a tightly regulated and interconnected system, crucial for numerous physiological functions, most notably bone mineralization. nih.govfrontiersin.org

The mineral component of bone is primarily hydroxyapatite, a crystalline structure of calcium and phosphate [Ca10(PO4)6(OH)2]. cuni.cz The metabolism of bone is a dynamic process of resorption (breakdown) and formation, which is intrinsically linked to the balance of calcium and phosphate in the body. cuni.cz This balance is controlled by a complex interplay of hormones, including parathyroid hormone (PTH), calcitriol (B1668218) (the active form of vitamin D), and fibroblast growth factor 23 (FGF23). nih.govfrontiersin.org These hormones regulate the absorption of calcium and phosphate from the intestine, their reabsorption in the kidneys, and their release from bone. nih.govjove.com

Given that phosphonates are analogs of phosphate, they can interfere with or mimic the role of phosphate in these biological pathways. This makes them valuable tools for studying the mechanisms of bone metabolism and the pathophysiology of disorders where this balance is disrupted, such as osteoporosis or other diseases of calcium and phosphorus dysregulation.

Agricultural Science Applications

Development of Pesticides and Herbicides (e.g., Glufosinate-ammonium Intermediate)

This compound and related phosphonate compounds are crucial intermediates in the synthesis of important agricultural chemicals, most notably the herbicide Glufosinate-ammonium. google.comgoogle.com Glufosinate-ammonium is a broad-spectrum, non-selective, contact herbicide used to control a wide variety of annual and perennial weeds in numerous settings, including orchards, plantations, and for desiccating crops before harvest. tandfonline.comnih.gov

Research into Fungicides and Insecticides

Beyond their role as herbicide intermediates, phosphonate derivatives are actively researched and utilized as fungicides and insecticides.

Fungicidal Properties: Phosphonates, particularly potassium phosphonate, have proven to be effective fungicides, especially against oomycete pathogens like Phytophthora, which cause diseases such as root rot. lainco.commdpi.comavocadosource.com The mechanism of action for phosphonate fungicides is twofold: they act directly to inhibit the growth of the fungal pathogen, and they also stimulate the plant's own natural defense mechanisms, a process known as systemic acquired resistance (SAR). lainco.comresearchgate.net Phosphonate is the primary active breakdown product of the commercial fungicide fosetyl-Al, underscoring its importance in disease control. avocadosource.comresearchgate.net Their ability to be transported systemically throughout the plant makes them particularly effective for controlling soil-borne pathogens via foliar application. avocadosource.com

Insecticidal Properties: The broader class of organophosphorus compounds, to which phosphonates belong, has a long history of use as insecticides. nih.gov Their primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects. nih.gov Research into novel α-aminophosphonate derivatives has yielded promising results. For example, a series of α-aminophosphonates containing a pyrazole (B372694) moiety were designed and synthesized. nih.gov Bio-evaluation of these compounds showed significant larvicidal activity against the diamondback moth (Plutella xylostella), a major agricultural pest. Molecular docking studies confirmed that the compound effectively binds to and inhibits the AChE enzyme in the insect. nih.gov This line of research demonstrates the ongoing potential to develop new, effective insecticides based on the phosphonate chemical structure.